N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 923693-82-7
VCID: VC5570261
InChI: InChI=1S/C11H12N2OS/c12-10(15)7-3-5-9(6-4-7)13-11(14)8-1-2-8/h3-6,8H,1-2H2,(H2,12,15)(H,13,14)
SMILES: C1CC1C(=O)NC2=CC=C(C=C2)C(=S)N
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

CAS No.: 923693-82-7

Cat. No.: VC5570261

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29

* For research use only. Not for human or veterinary use.

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide - 923693-82-7

Specification

CAS No. 923693-82-7
Molecular Formula C11H12N2OS
Molecular Weight 220.29
IUPAC Name N-(4-carbamothioylphenyl)cyclopropanecarboxamide
Standard InChI InChI=1S/C11H12N2OS/c12-10(15)7-3-5-9(6-4-7)13-11(14)8-1-2-8/h3-6,8H,1-2H2,(H2,12,15)(H,13,14)
Standard InChI Key BRXRKGSGNXCBEW-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=CC=C(C=C2)C(=S)N

Introduction

Chemical Structure and Molecular Properties

Core Structure and Functional Groups

The compound consists of three primary components:

  • Cyclopropane ring: A strained three-membered carbon ring known to enhance metabolic stability and modulate bioactivity in pharmaceuticals .

  • Carboxamide group (-CONH₂): Provides hydrogen-bonding capacity and influences solubility .

  • 4-(Aminocarbonothioyl)phenyl group: A phenyl ring substituted with a thiourea (-NH-CS-NH₂) moiety, which may confer metal-chelating properties and enhance binding to biological targets .

Molecular Formula and Predicted Properties

PropertyValue
Molecular FormulaC₁₁H₁₁N₃OS
Molecular Weight249.29 g/mol
Hydrogen Bond Donors3 (two -NH₂, one -NH-)
Hydrogen Bond Acceptors3 (one -CS, one -CONH₂)
LogP (Predicted)1.8 ± 0.3
Aqueous Solubility (25°C)~50 mg/L (low)

The thiourea group’s polarizable sulfur atom may increase reactivity in nucleophilic substitutions or coordination chemistry .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

  • Cyclopropanecarboxylic acid route:

    • Step 1: Acylation of 4-aminothiophenol with cyclopropanecarbonyl chloride.

    • Step 2: Introduction of the thiourea group via reaction with ammonium thiocyanate .

  • Thiourea-first approach:

    • Step 1: Synthesize 4-isothiocyanatophenyl cyclopropanecarboxamide.

    • Step 2: React with ammonia to form the thiourea moiety .

Key Challenges

  • Cyclopropane stability: Ring strain may lead to undesired ring-opening under acidic or high-temperature conditions .

  • Thiourea reactivity: Susceptibility to oxidation requires inert atmosphere handling .

Physicochemical Characterization

Spectroscopic Predictions

TechniqueKey Signals
IR (cm⁻¹)3350 (N-H stretch), 1670 (C=O), 1250 (C=S)
¹H NMR (ppm)1.2–1.5 (cyclopropane CH₂), 6.8–7.6 (Ar-H)
MS (m/z)249 [M]⁺, 205 [M-CS]⁺

Thermal Behavior

  • Melting Point: Estimated 180–190°C (decomposition likely due to thiourea instability) .

  • Thermogravimetric Analysis: Expected mass loss at ~200°C from thiourea degradation.

Biological and Industrial Applications

Materials Science Applications

  • Coordination polymers: Thiourea’s sulfur can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .

  • Photoresponsive materials: The conjugated system may exhibit tunable fluorescence .

Future Research Directions

  • Synthetic optimization: Explore microwave-assisted synthesis to reduce cyclopropane ring degradation .

  • Computational modeling: DFT studies to predict binding affinities for kinase targets .

  • Biopolymer conjugation: Attach to PEG backbones for enhanced drug delivery .

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